Stat3-IN-12

Description

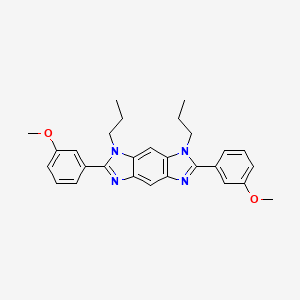

Structure

3D Structure

Properties

Molecular Formula |

C28H30N4O2 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

2,6-bis(3-methoxyphenyl)-1,7-dipropylimidazo[4,5-f]benzimidazole |

InChI |

InChI=1S/C28H30N4O2/c1-5-13-31-25-18-26-24(17-23(25)29-27(31)19-9-7-11-21(15-19)33-3)30-28(32(26)14-6-2)20-10-8-12-22(16-20)34-4/h7-12,15-18H,5-6,13-14H2,1-4H3 |

InChI Key |

BWCIDDGTJILXKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC3=C(C=C2N=C1C4=CC(=CC=C4)OC)N=C(N3CCC)C5=CC(=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Stat3-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Stat3-IN-12, a potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented is collated from primary research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a significant inhibitor of this pathway, demonstrating promising antitumor activity in preclinical models. This document details the scientific journey of this compound, from its initial discovery to its synthesis and biological characterization.

Discovery of this compound

This compound, also referred to in the literature as compound 24, was identified through the screening of a series of benzobis(imidazole) derivatives for their ability to inhibit the STAT3 signaling pathway.[1] The discovery process was guided by the hypothesis that polycyclic aromatic systems could serve as effective scaffolds for the development of novel STAT3 inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core benzobis(imidazole) scaffold followed by functionalization. The general synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The synthesis of this compound (compound 24) was achieved through the following key steps, adapted from the published literature[1]:

-

Synthesis of the Benzobis(imidazole) Core: A mixture of the appropriately substituted diaminobenzene derivative and an aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, in the presence of an oxidizing agent to facilitate the cyclization and formation of the benzobis(imidazole) core.

-

N-Alkylation/N-Arylation: The synthesized benzobis(imidazole) core is then subjected to an N-alkylation or N-arylation reaction to introduce the side chains. This is typically achieved by reacting the core with an appropriate alkyl or aryl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography on silica gel to yield the pure compound. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action

This compound exerts its antitumor effects by directly targeting the STAT3 signaling pathway. The key steps in its mechanism of action are detailed below.

Inhibition of the IL-6 Induced JAK/STAT3 Pathway

The canonical activation of STAT3 is initiated by cytokines, such as Interleukin-6 (IL-6), binding to their receptors, which leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This compound has been shown to significantly inhibit this IL-6-induced phosphorylation of STAT3.[1]

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Biological Activity

This compound has demonstrated significant biological activity against cancer cells both in vitro and in vivo. The quantitative data from these studies are summarized in the tables below.

In Vitro Activity

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HepG2 | Hepatocellular Carcinoma | Cell Viability (MTT) | IC₅₀ | 4.32 µM | [2] |

| EC109 | Oesophageal Carcinoma | Cell Viability (MTT) | IC₅₀ | 3.63 µM | [2] |

| HepG2 | Hepatocellular Carcinoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Concentration-dependent | [1] |

| EC109 | Oesophageal Carcinoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Concentration-dependent | [1] |

| HepG2 | Hepatocellular Carcinoma | Cell Cycle Analysis | G2/M Phase Arrest | Concentration-dependent | [1] |

| EC109 | Oesophageal Carcinoma | Cell Cycle Analysis | G2/M Phase Arrest | Concentration-dependent | [1] |

| HepG2 | Hepatocellular Carcinoma | Apoptosis Assay (Annexin V) | Increased Apoptosis | Concentration-dependent | [1] |

| EC109 | Oesophageal Carcinoma | Apoptosis Assay (Annexin V) | Increased Apoptosis | Concentration-dependent | [1] |

| HepG2 | Hepatocellular Carcinoma | Wound Healing Assay | Migration Inhibition | Concentration-dependent | [1] |

| EC109 | Oesophageal Carcinoma | Wound Healing Assay | Migration Inhibition | Concentration-dependent | [1] |

In Vivo Activity

| Animal Model | Cell Line | Treatment | Endpoint | Result | Reference |

| Nude Mice | HepG2 Xenograft | 20 mg/kg/day (i.p.) | Tumor Growth Inhibition | Significant | [2] |

| Nude Mice | HepG2 Xenograft | 40 mg/kg/day (i.p.) | Tumor Growth Inhibition | Significant | [2] |

| Nude Mice | HepG2 Xenograft | 20 & 40 mg/kg/day (i.p.) | Body Weight | No significant change | [2] |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Cancer cells (HepG2 or EC109) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically 0-10 µM) for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Harvest: Cells are treated with this compound for 48 hours, then harvested and washed with PBS.

-

Fixation: Cells are fixed in 70% ethanol overnight at 4°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

-

Cell Treatment and Harvest: Cells are treated with this compound for 48 hours, then harvested and washed with binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

-

Cell Implantation: HepG2 cells are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated daily with intraperitoneal (i.p.) injections of vehicle control or this compound (20 or 40 mg/kg).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed.

Conclusion

This compound is a promising benzobis(imidazole)-based inhibitor of the STAT3 signaling pathway. Its discovery and characterization have provided a valuable chemical probe for studying STAT3-mediated processes and a potential lead compound for the development of novel anticancer therapeutics. The detailed synthetic and biological data presented in this guide offer a comprehensive resource for researchers aiming to further investigate and develop this class of STAT3 inhibitors.

References

Stat3-IN-12 (LLL12): A Selective STAT3 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention. Stat3-IN-12, more commonly referred to in the scientific literature as LLL12, is a potent, non-peptide, cell-permeable small molecule inhibitor of STAT3. Developed through structure-based design, LLL12 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, positioning it as a valuable tool for researchers and a promising lead compound for drug development professionals. This technical guide provides a comprehensive overview of the core data and methodologies associated with LLL12.

Mechanism of Action

LLL12 exerts its inhibitory effect by directly targeting the STAT3 protein. It binds to the Src Homology 2 (SH2) domain of STAT3, specifically at the phosphotyrosine 705 (pY705) binding site.[1][2][3] This interaction is crucial as the reciprocal binding of the SH2 domain of one STAT3 monomer to the pY705 of another is a requisite step for STAT3 homodimerization. By competitively occupying this binding pocket, LLL12 effectively prevents the formation of STAT3 dimers.

The inhibition of dimerization subsequently blocks the nuclear translocation of STAT3. Unable to enter the nucleus, STAT3 cannot bind to the DNA response elements of its target genes. This leads to the downregulation of a host of proteins essential for tumor cell survival and proliferation, including anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin) and cell cycle regulators (Cyclin D1).[4][5] This targeted disruption of the STAT3 signaling cascade ultimately leads to the induction of apoptosis and suppression of tumor growth.[1][4][5]

dot

Caption: Mechanism of STAT3 activation and inhibition by this compound (LLL12).

Data Presentation

In Vitro Activity: Cell Viability

LLL12 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines that exhibit constitutively active STAT3. The half-maximal inhibitory concentration (IC50) values for cell viability after 72 hours of treatment are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative | 3.09 | [4] |

| SK-BR-3 | HER2-Positive | 0.81 | [4] |

| Pancreatic Cancer | |||

| HPAC | Ductal Adenocarcinoma | 0.16 | [4] |

| PANC-1 | Epithelioid Carcinoma | 1.88 | [4] |

| Glioblastoma | |||

| U87 | Glioblastoma | 0.71 | [4] |

| U373 | Glioblastoma | 0.45 | [4] |

| Daoy | Medulloblastoma | 1.07 | [4] |

| Hepatocellular Carcinoma | |||

| SNU387 | Hepatocellular Carcinoma | 0.84 | [6] |

| SNU398 | Hepatocellular Carcinoma | 0.96 | [6] |

| SNU449 | Hepatocellular Carcinoma | 4.38 | [6] |

| Hep3B | Hepatocellular Carcinoma | 2.39 | [6] |

| Multiple Myeloma | |||

| U266 | Plasmacytoma | 0.49 | [1] |

| ARH-77 | Plasmacytoma | 1.96 | [1] |

Selectivity Profile

The selectivity of LLL12 for STAT3 has been evaluated against a panel of other protein kinases. The results indicate a high degree of selectivity for the STAT3 signaling pathway.

| Kinase | IC50 (µM) | Reference |

| 21 Protein Kinases (Panel) | >73.92 | [1] |

| p-ERK1/2 | No significant inhibition | [7] |

| p-Src | No significant inhibition | [7] |

In Vivo Efficacy

The anti-tumor activity of LLL12 has been confirmed in several mouse xenograft models. Daily intraperitoneal (i.p.) administration of LLL12 resulted in significant tumor growth inhibition.

| Cancer Type | Cell Line | Mouse Model | Dose & Schedule | Outcome | Reference |

| Breast Cancer | MDA-MB-231 | Nude Mice | 5 mg/kg/day, i.p. | Significant tumor growth inhibition | [2][4] |

| Glioblastoma | U87 | Nude Mice | 5 mg/kg/day, i.p. | Significant tumor growth inhibition | [2][4] |

| Hepatocellular Carcinoma | SNU398 | Nude Mice | 5 mg/kg/day, i.p. | Significant tumor growth inhibition | [6] |

| Osteosarcoma | OS-1 | SCID Mice | 5 mg/kg/day, i.p. | Complete suppression of further tumor growth | [8] |

| Multiple Myeloma | ARH-77 | NOD/SCID Mice | 5 mg/kg/day, i.p. | Significant suppression of tumor volume and weight | [1] |

Experimental Protocols

Western Blot Analysis for STAT3 Phosphorylation

This protocol is a generalized procedure based on methodologies reported in the cited literature.[7][9]

dot

Caption: A generalized workflow for Western Blot analysis.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, U87, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of LLL12 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This protocol is based on the methods described for assessing the anti-proliferative effects of LLL12.[7][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LLL12 (e.g., 0 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using appropriate software.

In Vivo Xenograft Tumor Model

This is a representative protocol for evaluating the in vivo efficacy of LLL12.[7][10]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ A549 cells) into the flank of 4-6 week old female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer LLL12 (e.g., 5 mg/kg) or vehicle (e.g., DMSO in corn oil) via intraperitoneal injection daily for a specified period (e.g., 2-3 weeks).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Tumor tissues can be further processed for Western blot or immunohistochemical analysis to assess target engagement (inhibition of p-STAT3).

Pharmacokinetics

Detailed pharmacokinetic studies for LLL12 are not extensively reported in the primary literature. However, its efficacy in multiple xenograft models with daily intraperitoneal administration at 5 mg/kg suggests that it achieves and maintains a biologically active concentration in vivo. It is noteworthy that a carbamate-based prodrug of LLL12, named LLL12B, has been developed to improve its pharmacokinetic properties, exhibiting enhanced oral bioavailability (38.0% in rats) and plasma stability.[3] This suggests that while LLL12 is a potent inhibitor, its own pharmacokinetic profile may have limitations for oral administration, a common challenge in drug development.

Conclusion

This compound (LLL12) is a well-validated, selective inhibitor of STAT3 signaling. Its mechanism of action, involving the direct binding to the SH2 domain and subsequent inhibition of STAT3 dimerization and nuclear translocation, is well-documented. The extensive in vitro and in vivo data demonstrating its potent anti-tumor activity across a wide range of cancer types underscore its significance as a research tool and a foundational molecule for the development of novel cancer therapeutics. The development of prodrugs like LLL12B further highlights the active efforts to translate the therapeutic potential of this chemical scaffold into clinical applications. For researchers in oncology and drug development, LLL12 serves as a critical agent for elucidating the role of STAT3 in cancer and for exploring STAT3-targeted therapeutic strategies.

References

- 1. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Inhibitor XIV, LLL12 - Calbiochem | 573131 [merckmillipore.com]

- 3. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Angiogenic Activity of a Small Molecule STAT3 Inhibitor LLL12 | PLOS One [journals.plos.org]

- 10. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of STAT3 Inhibition on the Tumor Microenvironment: A Technical Guide to LLL12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in a wide range of cancers. Its constitutive activation promotes tumor cell proliferation, survival, invasion, and angiogenesis. Furthermore, STAT3 plays a pivotal role in orchestrating a complex network of immunosuppressive signals within the tumor microenvironment (TME), thereby enabling cancer cells to evade immune destruction. The development of small molecule inhibitors targeting STAT3 has emerged as a promising therapeutic strategy to counteract these effects.

This technical guide focuses on the preclinical impact of LLL12 , a potent, non-peptide, small-molecule inhibitor of STAT3. While the user initially inquired about "Stat3-IN-12," publicly available research data for a compound with that specific designation is scarce. Conversely, LLL12 is a well-characterized STAT3 inhibitor with a body of literature detailing its mechanism of action and anti-tumor efficacy. This guide will synthesize the available data on LLL12, focusing on its effects on the TME, and will also draw upon the broader understanding of STAT3's role in tumor immunology to project the expected immunomodulatory consequences of its inhibition.

LLL12: Mechanism of Action

LLL12 was developed through structure-based design to specifically target the STAT3 protein. It functions by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue[1]. This phosphorylation is a critical step in the activation of STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this initial activation step, LLL12 effectively blocks the entire downstream signaling cascade mediated by STAT3.

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. STAT3 activation in both cancer and immune cells contributes significantly to an immunosuppressive TME. Inhibition of STAT3 by LLL12 is expected to reverse these effects, leading to a more immune-permissive environment conducive to anti-tumor responses.

Modulation of Immune Cell Populations

Constitutive STAT3 signaling is known to promote the expansion and function of immunosuppressive immune cell populations while hindering the activity of cytotoxic immune cells.

-

Regulatory T cells (Tregs): STAT3 activation is crucial for the differentiation and function of Tregs, which suppress the activity of effector T cells. Inhibition of STAT3 is anticipated to reduce the number and suppressive capacity of Tregs within the tumor.

-

Myeloid-Derived Suppressor Cells (MDSCs): STAT3 signaling is a key driver for the expansion and immunosuppressive functions of MDSCs. By inhibiting STAT3, LLL12 is expected to decrease the accumulation of MDSCs in the TME.

-

Tumor-Associated Macrophages (TAMs): STAT3 activation promotes the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion and immunosuppression. STAT3 inhibition can potentially repolarize TAMs to a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.

-

Dendritic Cells (DCs): STAT3 activation in DCs can impair their maturation and antigen-presenting capabilities. LLL12, by blocking STAT3, may enhance DC function, leading to more effective priming of anti-tumor T cell responses.

-

CD8+ T cells: STAT3 signaling can directly and indirectly suppress the function of cytotoxic CD8+ T cells. By alleviating these suppressive signals, LLL12 is expected to enhance the infiltration and effector function of CD8+ T cells within the tumor.

Cytokine Profile Modulation

STAT3 regulates the expression of a wide array of cytokines that shape the TME. STAT3 inhibitors like LLL12 can alter the cytokine milieu from an immunosuppressive to an immunostimulatory state.

-

Downregulation of Immunosuppressive Cytokines: STAT3 activation leads to the production of immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). LLL12 is expected to decrease the levels of these cytokines in the TME.

-

Upregulation of Pro-inflammatory Cytokines: STAT3 can suppress the production of pro-inflammatory cytokines like Interleukin-12 (IL-12), which is critical for the activation of anti-tumor T cell responses. Inhibition of STAT3 may lead to an increase in IL-12 production by dendritic cells and macrophages.

-

Modulation of the IL-6/IL-23 Axis: STAT3 is a key mediator of Interleukin-6 (IL-6) signaling, which has pro-tumoral and immunosuppressive effects. LLL12 has been shown to inhibit IL-6-induced STAT3 phosphorylation[2][3]. Furthermore, STAT3 promotes the expression of IL-23 while inhibiting IL-12, a shift that favors tumor progression. STAT3 inhibition is expected to reverse this balance.

Quantitative Data on LLL12's Anti-Tumor Efficacy

While specific data on the immunomodulatory effects of LLL12 in the TME is still emerging, its direct anti-tumor effects have been quantified in several preclinical studies.

| Cancer Type | Model | Treatment | Outcome | Reference |

| Breast Cancer | MDA-MB-231 Xenograft | LLL12 (5 mg/kg/day, i.p.) | Significant reduction in tumor volume | [4] |

| Glioblastoma | U87 Xenograft | LLL12 (5 mg/kg/day, i.p.) | Significant reduction in tumor volume | [4] |

| Pancreatic Cancer | HPAC Xenograft | LLL12 (5 mg/kg/day, i.p.) | Significant tumor growth inhibition | [1] |

| Multiple Myeloma | ARH-77 Xenograft | LLL12 (5 mg/kg/day, i.p.) | Significant suppression of tumor volume and weight | [2] |

| Non-Small Cell Lung Cancer | A549 Xenograft | LLL12 (low and high doses) | Significant reduction in tumor volume and weight | [5] |

| In Vitro Assay | Cell Line | LLL12 Concentration | Effect | Reference |

| Cell Viability (IC50) | MDA-MB-231 (Breast) | ~1.5 µM | Inhibition of cell viability | [4] |

| HPAC (Pancreatic) | ~2.5 µM | Inhibition of cell viability | [4] | |

| U87 (Glioblastoma) | ~3.0 µM | Inhibition of cell viability | [4] | |

| U266 (Multiple Myeloma) | ~1.5 µM | Inhibition of cell viability | [2] | |

| ARH-77 (Multiple Myeloma) | ~0.5 µM | Inhibition of cell viability | [2] | |

| Apoptosis | U266, ARH-77 | 2.5 µM, 5 µM | Dose-dependent increase in apoptosis | [2] |

| STAT3 Phosphorylation | U266, ARH-77 | 2.5 µM, 5 µM | Inhibition of STAT3 phosphorylation at Tyr705 | [2] |

| Downstream Gene Expression | U266, ARH-77 | 2.5 µM | Inhibition of Cyclin D1, Survivin, Bcl-2, Bcl-XL, DNMT1 transcription | [2] |

Experimental Protocols

In Vivo Tumor Xenograft Study

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U87, ARH-77) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: 4- to 6-week-old female athymic nude mice or NOD/SCID mice are used.

-

Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. LLL12 is dissolved in a vehicle (e.g., DMSO, PEG300, Tween 80, saline) and administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg. The control group receives the vehicle only.

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Tumor tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: LLL12 inhibits the STAT3 signaling pathway.

Experimental Workflow

Caption: Preclinical evaluation workflow for LLL12.

Logical Relationships in the TME

References

- 1. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Molecular Landscape of STAT3 Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Molecular Targets of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[2][3] While the specific inhibitor "Stat3-IN-12" is not prominently documented in the scientific literature, this guide provides a comprehensive overview of the molecular targets of well-characterized STAT3 inhibitors, offering insights into the mechanisms of action and experimental approaches for their study.

The STAT3 Signaling Pathway: A Central Hub for Oncogenesis

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of receptor-associated Janus kinases (JAKs).[4] JAKs then phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[5] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions.[3] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[6][7] Key downstream targets of STAT3 include genes involved in cell survival (e.g., Bcl-xL, Bcl-2), proliferation (e.g., c-Myc), and angiogenesis.[1][8]

Molecular Targets of STAT3 Inhibitors

Small molecule inhibitors have been developed to target various components of the STAT3 signaling cascade. These can be broadly categorized based on their mechanism of action.

Direct STAT3 Inhibitors

These inhibitors directly bind to the STAT3 protein, disrupting its function. The SH2 domain is a common target as it is crucial for STAT3 dimerization.[9] By binding to the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers.[10]

Indirect STAT3 Inhibitors

These molecules target upstream activators of STAT3, such as JAKs or other tyrosine kinases. By inhibiting these kinases, they prevent the phosphorylation and subsequent activation of STAT3.

Quantitative Data for Selected STAT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several known STAT3 inhibitors.

| Inhibitor | Target | IC50 | Cell Line | Reference |

| STAT3-IN-1 | STAT3 | 1.82 µM | HT29 | [11] |

| STAT3-IN-1 | STAT3 | 2.14 µM | MDA-MB-231 | [11] |

| WP1066 | JAK2/STAT3 | 2.30 µM (JAK2) | HEL | [11] |

| WP1066 | JAK2/STAT3 | 2.43 µM (STAT3) | HEL | [11] |

| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free assay | [11] |

| LLL12 | STAT3 | Not specified | A549 | [12] |

| S3I-201 | STAT3 | Not specified | Various | [9] |

Experimental Protocols for Characterizing STAT3 Inhibitors

A variety of experimental techniques are employed to elucidate the mechanism of action and efficacy of STAT3 inhibitors.

Western Blotting for Phospho-STAT3

This is a fundamental assay to assess the direct impact of an inhibitor on STAT3 activation.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the STAT3 inhibitor at various concentrations for a specified time. A positive control with a known STAT3 activator (e.g., IL-6) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

STAT3-Dependent Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Protocol:

-

Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by a STAT3-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Inhibitor Treatment: Treat the transfected cells with the STAT3 inhibitor.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.

Conclusion

Targeting the STAT3 signaling pathway remains a promising strategy for the development of novel cancer therapeutics.[13] Understanding the specific molecular targets and mechanisms of action of different STAT3 inhibitors is crucial for their rational design and clinical application. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel STAT3-targeting compounds. While the identity of "this compound" is unclear, the principles and methodologies described herein are broadly applicable to the field of STAT3 inhibitor research.

References

- 1. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 - Wikipedia [en.wikipedia.org]

- 5. JCI - What does Stat3 do? [jci.org]

- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Stat3-IN-12 in Western Blot Analysis of p-STAT3

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Stat3-IN-12, a potent inhibitor of STAT3 signaling, for the analysis of STAT3 phosphorylation (p-STAT3) by Western blot.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] The activation of STAT3 is mediated by phosphorylation at the tyrosine 705 residue (Tyr705), often triggered by upstream signals from cytokines and growth factors through the Janus kinase (JAK) family of enzymes.[2][3][4] This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[5][6][7][8] Constitutive activation of the STAT3 signaling pathway has been implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[7][8][9]

This compound is a small molecule inhibitor that effectively targets the STAT3 signaling pathway.[10] It has been shown to inhibit the IL-6 induced activation of the JAK/STAT3 pathway, thereby preventing the phosphorylation of STAT3.[10] This inhibitory action makes this compound a valuable tool for studying the role of STAT3 in cellular signaling and for assessing the efficacy of STAT3-targeted therapies. Western blotting is a widely used technique to detect the specific phosphorylation of STAT3 at Tyr705, providing a reliable method to quantify the inhibitory effect of compounds like this compound.[5]

Mechanism of Action of this compound

This compound functions as a potent inhibitor of the STAT3 signaling pathway. Its primary mechanism of action involves the inhibition of STAT3 phosphorylation at the Tyr705 residue.[10] By preventing this critical activation step, this compound effectively blocks the subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of STAT3 target genes.[10] Studies have shown that this compound can inhibit IL-6-mediated STAT3 phosphorylation, demonstrating its ability to interfere with cytokine-induced STAT3 activation.[10]

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines. This data can serve as a reference for designing experiments to assess the effect of this compound on p-STAT3 levels.

| Cell Line | Assay | IC50 / Effective Concentration | Reference |

| HepG2 | Cell Growth | 4.32 µM | [10] |

| EC109 | Cell Growth | 3.63 µM | [10] |

| HepG2 and EC109 | Inhibition of STAT3 Phosphorylation | 0-20 µM (16h treatment) | [10] |

| HepG2 and EC109 | Cell Growth and Migration Inhibition | 0-10 µM (72h treatment) | [10] |

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect p-STAT3 (Tyr705) and total STAT3.

Cell Treatment with this compound

-

Cell Culture: Culture the desired cell line (e.g., HepG2, EC109, or other cells with active STAT3 signaling) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).[10]

-

Cell Treatment: Once the cells reach the desired confluency, remove the growth medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the cells for the desired period (e.g., 16 hours for phosphorylation inhibition studies or 48-72 hours for apoptosis or cell cycle arrest studies).[10]

-

Induction of STAT3 Phosphorylation (Optional): If studying the inhibition of induced STAT3 phosphorylation, starve the cells in serum-free medium for a few hours before treating with this compound. Then, stimulate the cells with a known activator of STAT3 signaling, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) before harvesting.[10]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay.

Western Blot Protocol for p-STAT3 (Tyr705)

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) diluted in blocking buffer overnight at 4°C with gentle agitation.[5][6] Recommended dilutions can be found on the antibody datasheet, typically ranging from 1:1000 to 1:2000.[6]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing for Total STAT3 and Loading Control: To normalize the p-STAT3 signal, the membrane can be stripped of the bound antibodies and re-probed for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control such as β-actin or GAPDH.[5] This allows for the determination of the relative amount of phosphorylated STAT3.

Visualizations

STAT3 Signaling Pathway and Inhibition by this compound

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of p-STAT3

Caption: Step-by-step workflow for Western blot analysis of p-STAT3.

Logical Relationship of this compound Inhibition

Caption: Logical flow of this compound's inhibitory effect on STAT3 signaling.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. JCI - What does Stat3 do? [jci.org]

- 4. mesoscale.com [mesoscale.com]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 6. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Stat3-IN-12 Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the effect of the STAT3 inhibitor, Stat3-IN-12, on cell viability using common colorimetric assays such as MTT and XTT. These protocols are intended for use by researchers and scientists in the fields of cancer biology, drug discovery, and molecular pharmacology.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is often associated with tumor progression, metastasis, and resistance to therapy.[1][4][5] Consequently, the development of small molecule inhibitors targeting STAT3, such as this compound, has emerged as a promising therapeutic strategy.

Cell viability assays are essential tools for evaluating the efficacy of potential anti-cancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, high-throughput methods for quantifying the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[6][7][8]

These application notes provide a framework for utilizing MTT and XTT assays to determine the dose-dependent effects of this compound on the viability of cancer cell lines.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of representative STAT3 inhibitors in various cancer cell lines as determined by cell viability assays. This data is provided for comparative purposes to guide experimental design with this compound.

| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| LLL12 | MDA-MB-231 | Breast Cancer | MTT | 0.16 | [9] |

| LLL12 | PANC-1 | Pancreatic Cancer | MTT | 3.09 | [9] |

| LLL12 | U-87 MG | Glioblastoma | MTT | 0.31 | [9] |

| LLL12 | A2780 | Ovarian Cancer | MTT | ~1.0 | [10] |

| LLL12 | SKOV3 | Ovarian Cancer | MTT | ~2.5 | [10] |

Signaling Pathway

The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by a STAT3 inhibitor like this compound. Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription involved in cell survival and proliferation. STAT3 inhibitors typically interfere with the SH2 domain of STAT3, preventing its phosphorylation and dimerization.

Caption: STAT3 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for conducting a cell viability assay with this compound.

Caption: Cell Viability Assay Workflow.

Experimental Protocols

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (containing XTT and an electron-coupling reagent)

-

Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Sterile 96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[9]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of this compound.

-

Protocol 2: XTT Cell Viability Assay

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT protocol.

-

-

XTT Assay:

-

After the treatment incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling solution).[8]

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.[8]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of this compound.

-

Conclusion

The provided protocols and application notes offer a comprehensive guide for assessing the in vitro efficacy of the STAT3 inhibitor, this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability. This information is crucial for the preclinical evaluation of this and other STAT3-targeted therapies. The included diagrams of the STAT3 signaling pathway and the experimental workflow provide a clear visual representation to aid in experimental design and data interpretation.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Stat3-IN-12 in Cancer Cell Lines

Introduction to STAT3 and its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] In many types of cancer, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression.[1][3] This makes STAT3 an attractive target for cancer therapy.

Stat3-IN-12, also known as LLL12, is a novel, non-peptide, cell-permeable small molecule designed to inhibit the function of STAT3.[3][4] It acts by targeting the STAT3 protein, preventing its phosphorylation and subsequent activation.[3][5][6] By inhibiting STAT3, LLL12 can suppress the growth and induce apoptosis in cancer cells that have elevated levels of activated STAT3.[3][4]

Determining the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of any potential anticancer compound. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. This metric is essential for comparing the potency of different inhibitors and for selecting appropriate concentrations for further in vitro and in vivo studies.

Data Presentation: IC50 Values of LLL12 (this compound) in Various Cancer Cell Lines

The following table summarizes the reported IC50 values of LLL12 in a range of human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.09 | [3] |

| SK-BR-3 | Breast Cancer | 0.81 | [3] |

| PANC-1 | Pancreatic Cancer | 2.53 | [3] |

| HPAC | Pancreatic Cancer | 0.16 | [3] |

| U87 | Glioblastoma | 0.95 | [3] |

| U373 | Glioblastoma | 0.86 | [3] |

| D283 Med | Medulloblastoma | 1.07 | [4] |

| DAOY | Medulloblastoma | 4.38 | [4] |

| D341 Med | Medulloblastoma | 5.98 | [4] |

| A2780 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [6] |

| SKOV3 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [6] |

| CAOV-3 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [6] |

| OVCAR5 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [6] |

Experimental Protocols

Protocol for Determining the IC50 of LLL12 (this compound) using the MTT Assay

This protocol outlines the steps for determining the IC50 value of LLL12 in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.[7]

Materials:

-

LLL12 (this compound)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of LLL12 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the LLL12 stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest LLL12 concentration.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared LLL12 dilutions or vehicle control to the respective wells in triplicate.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the 72-hour treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of LLL12 using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the LLL12 concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of LLL12 that results in 50% cell viability.

-

Mandatory Visualization

Caption: The STAT3 signaling pathway and the inhibitory action of this compound (LLL12).

Caption: Experimental workflow for determining the IC50 of this compound.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Stat3-IN-12 Treatment in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a significant role in tumorigenesis by promoting cell proliferation, survival, and angiogenesis, while also suppressing apoptosis.[1][2] The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[1] Stat3-IN-12, also known as STAT3 Inhibitor XII, SPI, is a cell-permeable peptide that acts as a selective inhibitor of constitutive STAT3 activation. It functions by competitively binding to the SH2 domain of STAT3, which prevents its dimerization, a crucial step for its activation and nuclear translocation. By blocking STAT3, this compound can induce apoptosis in cancer cells that are dependent on this signaling pathway for their survival. These application notes provide detailed protocols for utilizing this compound to induce apoptosis and methods to quantify its effects.

Data Presentation

The following table summarizes the key characteristics of this compound and provides a starting point for experimental design. Since specific data on treatment duration for this compound is limited, a range is suggested based on typical durations for other STAT3 inhibitors that induce apoptosis.

| Parameter | Value/Range | Reference |

| Compound Name | This compound (STAT3 Inhibitor XII, SPI) | |

| Mechanism of Action | Competitively prevents STAT3 binding to phosphotyrosine motifs, repressing dimerization. | |

| Effective Concentration for Apoptosis Induction | 50 µM | |

| Suggested Treatment Duration for Apoptosis | 24 - 72 hours | General knowledge from other STAT3 inhibitors[3][4][5] |

| Downstream Effects of STAT3 Inhibition | Decreased expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1, Survivin).[1][4][6][7] | [1][4][6][7] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is supplied as a solid. It is recommended to prepare a stock solution for ease of use in cell culture experiments.

Materials:

-

This compound solid

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile water

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's product sheet for the exact molecular weight to calculate the required mass for your desired stock concentration (e.g., 10 mM).

-

Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO or water to achieve the desired stock concentration. The solubility is 50 mg/mL in DMSO and 100 mg/mL in water.

-

Gently vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The optimal cell seeding density and treatment conditions should be determined empirically for each cell line.

Materials:

-

Cancer cell line with known constitutive STAT3 activation

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM)

-

Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

The next day, prepare the working concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. A starting concentration of 50 µM is recommended. It is also advisable to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal dose for your cell line.

-

Include a vehicle control (medium with the same final concentration of DMSO or water as the highest this compound concentration) in your experimental setup.

-

Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Apoptosis

This is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

-

Treated and control cells from Protocol 2

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After the treatment period, collect both the culture medium (containing floating cells) and the adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and control cells from Protocol 2

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Survivin, anti-p-STAT3 (Tyr705), anti-STAT3, and anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in p-STAT3, Bcl-2, Bcl-xL, Mcl-1, and Survivin, and an increase in cleaved PARP and cleaved Caspase-3 would indicate the induction of apoptosis.

Mandatory Visualizations

Caption: STAT3 signaling pathway and the mechanism of this compound.

Caption: Experimental workflow for assessing this compound induced apoptosis.

References

- 1. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Stat3-IN-12 Western Blot Results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in Western blot results when using the STAT3 inhibitor, Stat3-IN-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Its primary mechanism of action is the inhibition of the JAK/STAT3 pathway, which is often activated by cytokines such as Interleukin-6 (IL-6).[1][2][3] By blocking this pathway, this compound prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[2] This phosphorylation is essential for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor.

Q2: What is the recommended working concentration and incubation time for this compound in cell culture?

The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. However, published studies have shown effective inhibition of cancer cell growth with IC50 values of 4.32 µM in HepG2 cells and 3.63 µM in EC109 cells.[3] Treatment times can range from 16 to 72 hours to observe effects on cell viability, migration, and STAT3 phosphorylation.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[3] A stock solution can be prepared in DMSO and stored at -20°C for up to one month or at -80°C for up to six months.[2] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium to the desired final concentration. It is advisable to avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide for Inconsistent Western Blot Results

Inconsistent Western blot results when assessing the effect of this compound on STAT3 phosphorylation can be frustrating. This guide addresses common problems in a question-and-answer format to help you troubleshoot your experiments.

Problem 1: No or Weak Signal for Phospho-STAT3 (p-STAT3)

Q: I am not detecting any p-STAT3 signal, or the signal is very weak, even in my untreated control cells. What could be the issue?

A: Several factors could contribute to a weak or absent p-STAT3 signal:

-

Low Basal p-STAT3 Levels: Some cell lines have very low basal levels of activated STAT3. Consider stimulating your cells with a known activator, such as IL-6 or Oncostatin M, to induce STAT3 phosphorylation and serve as a positive control.

-

Suboptimal Antibody Dilution: The concentration of your primary antibody is critical. Refer to the manufacturer's datasheet for the recommended dilution range and consider optimizing it for your specific experimental conditions.

-

Inactive Antibody: Ensure your primary antibody is stored correctly and has not expired. If possible, test the antibody on a known positive control lysate.

-

Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer. For large proteins like STAT3 (~88 kDa), a wet transfer is often more efficient than a semi-dry transfer.

-

Presence of Phosphatases: Cellular phosphatases can dephosphorylate p-STAT3 during sample preparation. Always use fresh lysis buffer containing phosphatase inhibitors.

Problem 2: Inconsistent Inhibition of p-STAT3 with this compound

Q: I am seeing variable or no inhibition of p-STAT3 in my this compound treated samples. What should I check?

A: Inconsistent inhibition can be due to several factors related to the inhibitor or the experimental setup:

-

Incorrect Inhibitor Concentration: As mentioned, the optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the effective concentration for your cells.

-

Insufficient Incubation Time: The inhibitory effect of this compound may be time-dependent. A longer incubation period might be necessary to observe a significant decrease in p-STAT3 levels.

-

Inhibitor Instability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in media for each experiment.

-

High Cell Density: Very high cell confluency can sometimes affect the cellular uptake and efficacy of small molecule inhibitors. Seed cells at a consistent and appropriate density for your experiments.

-

Variability in Stimulation: If you are using a cytokine to induce p-STAT3, ensure that the stimulation is consistent across all wells in terms of concentration and timing.

Problem 3: High Background on the Western Blot

Q: My Western blots have high background, making it difficult to see specific bands. How can I reduce the background?

A: High background can obscure your results. Here are some common causes and solutions:

-

Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background. Try titrating your antibody concentrations.

-

Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).

-

Contaminated Buffers: Use freshly prepared, filtered buffers to avoid contaminants that can cause speckles and high background.

-

Membrane Drying Out: Never let the membrane dry out during the blocking or incubation steps.

Problem 4: Non-Specific Bands

Q: I am seeing multiple bands in addition to the expected STAT3 and p-STAT3 bands. What could be the cause?

A: Non-specific bands can arise from several sources:

-

Antibody Cross-Reactivity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for any known cross-reactivities. Using a highly specific monoclonal antibody can help.

-

Protein Degradation: Proteases in your cell lysate can degrade your target protein, leading to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.

-

Post-Translational Modifications: STAT3 can undergo other post-translational modifications besides phosphorylation, which might lead to slight shifts in molecular weight or recognition by certain antibodies.

-

Too Much Protein Loaded: Overloading the gel with too much protein can lead to aggregation and non-specific antibody binding. Aim to load between 20-40 µg of total protein per lane.

Data Presentation

Table 1: Recommended Antibody Dilutions for STAT3 Western Blotting

| Antibody | Host Species | Recommended Dilution | Supplier (Example) |

| p-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Technology |

| Total STAT3 | Mouse | 1:1000 - 1:5000 | Thermo Fisher Scientific[5] |

| Beta-Actin (Loading Control) | Mouse | 1:5000 | Santa Cruz Biotechnology[6] |

Note: Optimal dilutions should be determined experimentally.

Table 2: this compound In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth) | HepG2 | 4.32 µM | [3] |

| IC50 (Cell Growth) | EC109 | 3.63 µM | [3] |

Experimental Protocols